molecular formula C10H13NO4 B1599291 2-Amino-5-ethoxy-4-methoxybenzoic acid CAS No. 61948-67-2

2-Amino-5-ethoxy-4-methoxybenzoic acid

Cat. No.: B1599291
CAS No.: 61948-67-2
M. Wt: 211.21 g/mol
InChI Key: LMLMBWMYHXXDAN-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxy-4-methoxybenzoic acid is an organic compound with the molecular weight of 211.22 . It is used as a building block in the synthesis of various chemical compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO4/c1-3-15-9-4-6 (10 (12)13)7 (11)5-8 (9)14-2/h4-5H,3,11H2,1-2H3, (H,12,13) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 173-176°C .

Scientific Research Applications

Chemical Synthesis

2-Amino-5-ethoxy-4-methoxybenzoic acid and its derivatives play a crucial role in the synthesis of various chemicals. For instance, Wang Yu (2008) detailed the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid (Wang Yu, 2008). This showcases the compound's importance in creating pharmaceutical intermediates.

Molecular Structure Studies

The molecular structure and thermodynamic properties of similar compounds have been a focus of research. M. Monte, A. R. Almeida, and M. Matos (2010) examined the vapor pressures of aminomethoxybenzoic acids, including 2-amino-5-methoxybenzoic acid, to derive standard molar enthalpies and Gibbs energies of sublimation (Monte, Almeida, & Matos, 2010).

Material Science Applications

The compound has also found application in material science. In 2017, Lijiang Zhong et al. prepared novel polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers for use as adsorbents in separating and recovering Pd(II) from mixed solutions containing Pt, Pd, and Rh, highlighting its potential in waste management and recycling processes (Zhong, Jinyan, Zhang, Muhan, & Huang, 2017).

Biochemical Research

In biochemical research, derivatives of this compound are used in studies involving enzyme activity and inhibition. For instance, R. Borchardt and J. Huber (1982) synthesized 5-hydroxy-3-mercapto-4-methoxybenzoic acid as an affinity-labeling reagent for catechol O-methyltransferase, demonstrating its application in enzyme-related research (Borchardt & Huber, 1982).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Relevant Papers Unfortunately, specific peer-reviewed papers related to 2-Amino-5-ethoxy-4-methoxybenzoic acid were not found in the available resources .

Biochemical Analysis

Biochemical Properties

2-Amino-5-ethoxy-4-methoxybenzoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These interactions suggest that this compound may influence the activity of enzymes involved in these pathways, potentially acting as an inhibitor or activator depending on the context of the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interactions at the benzylic position can lead to changes in the stability and activity of certain proteins, thereby impacting cellular processes . Additionally, the compound’s ability to participate in nucleophilic substitution and oxidation reactions may alter the redox state of cells, further influencing cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, potentially leading to the formation of stable complexes or the disruption of existing ones . These interactions can result in the modulation of enzyme activity, either enhancing or inhibiting their function, and subsequently affecting downstream biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has been observed to result in sustained changes in cellular processes, indicating its potential for prolonged biological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic pathways . Threshold effects have been noted, where a certain dosage level must be reached for the compound to exert its biological effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s participation in nucleophilic substitution and oxidation reactions suggests its involvement in redox-related metabolic pathways . These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular energy balance and overall metabolic state.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments, influencing its biological activity . The transport and distribution of the compound are crucial for its effective function, as they determine its availability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its biological effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-amino-5-ethoxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLMBWMYHXXDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407181
Record name 2-amino-5-ethoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61948-67-2
Record name 2-amino-5-ethoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-ethoxy-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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